1H-Pyrrolo[2,3-B]pyridine, 3-nitro-, 7-oxide
Overview
Description
1H-Pyrrolo[2,3-B]pyridine is a heterocyclic compound with the molecular formula C7H6N2 . It is also known by other names such as 1,7-Diazaindene, 7-Aza-1-pyrindine, 7-Azaindole, 7H-Pyrrolo[2,3-B]pyridine, Pyrrolo[2,3-B]pyridine, and 1,7-Dideazapurine . It has been used in the synthesis of derivatives that have shown potent activities against fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .
Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-B]pyridine can be viewed as a 2D Mol file or a computed 3D SD file . The exact structure of the “3-nitro-, 7-oxide” derivative is not specified in the available resources.Scientific Research Applications
Biological and Medicinal Applications
- Heterocyclic N-oxide derivatives, including 1H-Pyrrolo[2,3-B]pyridine, 3-nitro-, 7-oxide, have shown significant biological importance. They are used as versatile synthetic intermediates in the synthesis of metal complexes, catalysts, and in medicinal applications, demonstrating anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Environmental Applications
- Nitrous oxide, a derivative of nitro compounds, is a significant greenhouse gas. Research has explored its emissions during biological nutrient removal in aquaculture, emphasizing the need for understanding and mitigating its environmental impact. The production mechanisms and factors affecting its production are critical for environmental management (Hu et al., 2012).
Industrial Applications
- Quinoline derivatives, structurally related to pyrrolopyridine compounds, are known for their use as anticorrosive materials in industrial settings. Their effectiveness is attributed to the formation of stable chelating complexes with metallic surfaces, highlighting the broad applicability of nitrogen-containing heterocyclic compounds in material science (Verma et al., 2020).
Catalysis and Organic Synthesis
- The pyranopyrimidine core, related to the pyrrolopyridine structure, is a significant precursor in pharmaceutical industries due to its synthetic applications and bioavailability. The development and synthesis of pyranopyrimidine derivatives using hybrid catalysts highlight the importance of pyrrolopyridine derivatives in organic synthesis and catalysis (Parmar et al., 2023).
properties
IUPAC Name |
7-hydroxy-3-nitropyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-9-3-1-2-5-6(10(12)13)4-8-7(5)9/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJVMDHDMYNMJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=C(C2=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30505538 | |
Record name | 3-Nitro-7H-pyrrolo[2,3-b]pyridin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30505538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-B]pyridine, 3-nitro-, 7-oxide | |
CAS RN |
74420-07-8 | |
Record name | 74420-07-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288718 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Nitro-7H-pyrrolo[2,3-b]pyridin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30505538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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